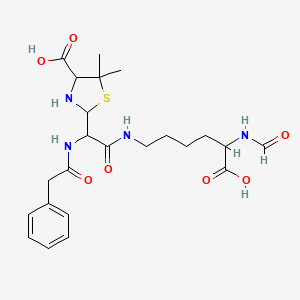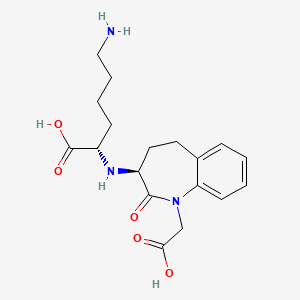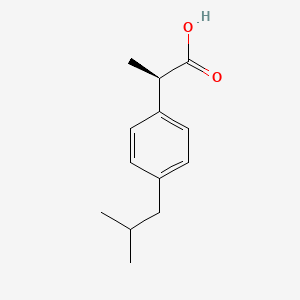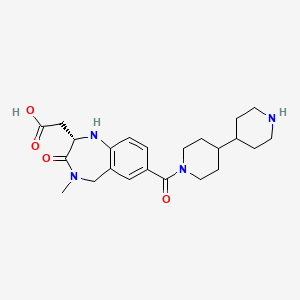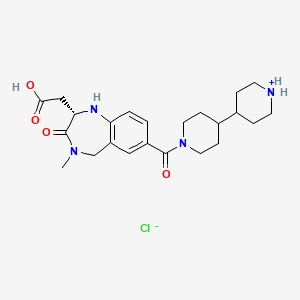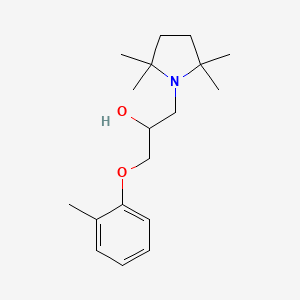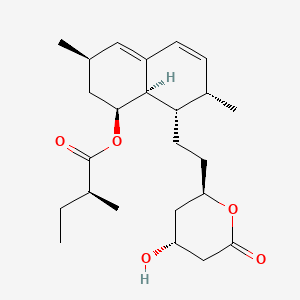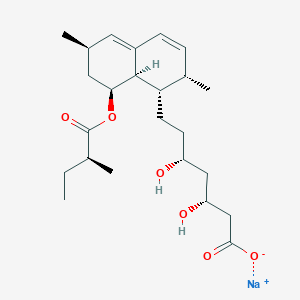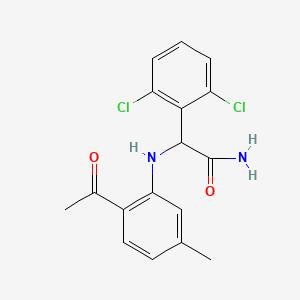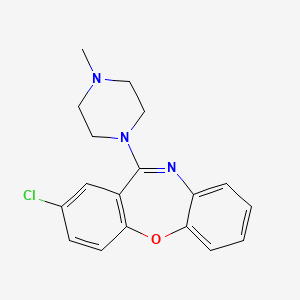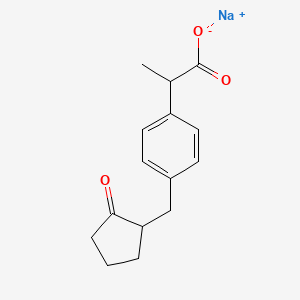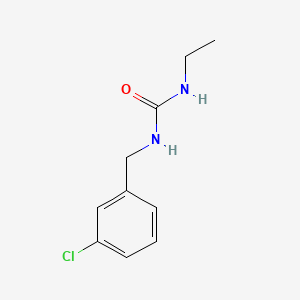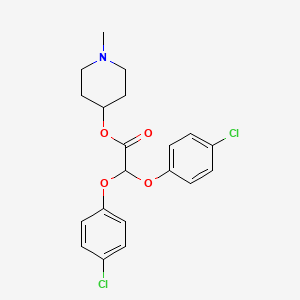
Lifibrate
Übersicht
Beschreibung
Lifibrate is a chemical compound known for its role as an inhibitor of cholinephosphotransferase (CPT), phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT), and phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT) . It has been primarily used as an agent for serum lipid lowering and has shown potential in attenuating blood-brain barrier damage following ischemic stroke .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lifibrat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die entsprechenden Ausgangsstoffe und Reagenzien beinhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit des Produkts zu optimieren.
Industrielle Produktionsmethoden: Die industrielle Produktion von Lifibrat beinhaltet die Hochskalierung des Laborsyntheseprozesses auf eine größere Skala. Dies erfordert die Verwendung von Industrieanlagen und -einrichtungen, um eine gleichbleibende Qualität und Quantität der Verbindung zu gewährleisten. Der Produktionsprozess kann auch zusätzliche Reinigungsschritte umfassen, um Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen: Lifibrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur und Eigenschaften der Verbindung zu modifizieren, um die gewünschten Effekte zu erzielen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Lifibrat verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Lifibrat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können verschiedene Derivate von Lifibrat mit modifizierten funktionellen Gruppen und verbesserten Eigenschaften umfassen .
Wissenschaftliche Forschungsanwendungen
Lifibrat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Reagenz zur Untersuchung verschiedener biochemischer Pfade und Reaktionen verwendet . In der Biologie hat Lifibrat gezeigt, dass es die Schädigung der Blut-Hirn-Schranke nach ischämischem Schlaganfall mindert, was es zu einem wertvollen Werkzeug für die neurologische Forschung macht . In der Medizin wird Lifibrat als lipidsenkendes Mittel eingesetzt, um Erkrankungen wie Hyperlipidämie zu behandeln . In der Industrie wird Lifibrat bei der Herstellung verschiedener Pharmazeutika und chemischer Produkte verwendet .
Wirkmechanismus
Lifibrat übt seine Wirkungen aus, indem es Cholinphosphotransferase (CPT), Phosphatidyl-N,N-Dimethylethanolamin-N-Methyltransferase (PDE-NMT) und Phosphatidyl-N-Methylethanolamin-N-Methyltransferase (PME-NMT) hemmt . Diese Enzyme spielen eine entscheidende Rolle im Lipidstoffwechsel, und ihre Hemmung führt zu einer Senkung des Serumlipidspiegels. Darüber hinaus hat sich gezeigt, dass Lifibrat die Aktivierung des MLCK/p-MLC-Signalwegs blockiert, der an der Permeabilität der Blut-Hirn-Schranke während ischämischem Schlaganfall beteiligt ist .
Analyse Chemischer Reaktionen
Types of Reactions: Lifibrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to achieve the desired effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups and enhanced properties .
Wissenschaftliche Forschungsanwendungen
Lifibrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying various biochemical pathways and reactions . In biology, this compound has been shown to attenuate blood-brain barrier damage following ischemic stroke, making it a valuable tool for neurological research . In medicine, this compound is used as a lipid-lowering agent, helping to manage conditions such as hyperlipidemia . In industry, this compound is used in the production of various pharmaceuticals and chemical products .
Wirkmechanismus
Lifibrate exerts its effects by inhibiting cholinephosphotransferase (CPT), phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT), and phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT) . These enzymes play a crucial role in lipid metabolism, and their inhibition leads to a reduction in serum lipid levels. Additionally, this compound has been shown to block the activation of the MLCK/p-MLC signaling pathway, which is involved in blood-brain barrier permeability during ischemic stroke .
Vergleich Mit ähnlichen Verbindungen
Lifibrat ähnelt anderen lipidsenkenden Mitteln, wie Clofibrat und Fenofibrat . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen abheben. So hat sich gezeigt, dass Lifibrat neben seinen lipidsenkenden Eigenschaften auch neuroprotektive Wirkungen hat . Dies macht es zu einer wertvollen Verbindung für die kardiovaskuläre und neurologische Forschung.
Liste ähnlicher Verbindungen:- Clofibrat
- Fenofibrat
- Gemfibrozil
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIAPPCJRFVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046217 | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-91-7 | |
| Record name | Lifibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lifibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lifibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4X961F8Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


